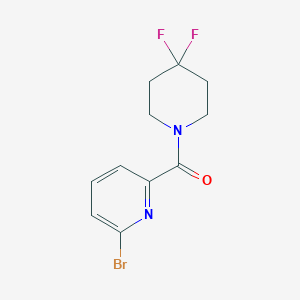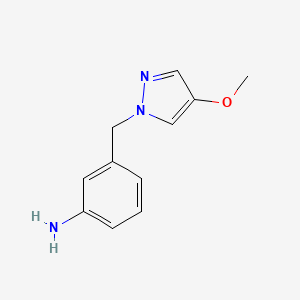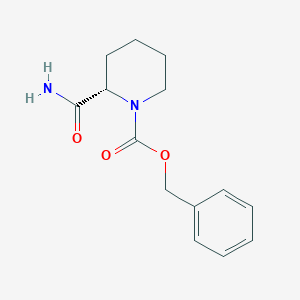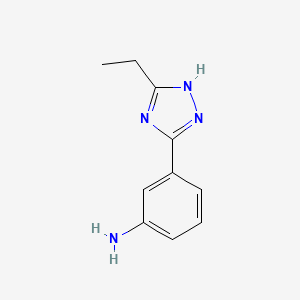
(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Descripción general
Descripción
The compound is a brominated pyridine derivative . Pyridine derivatives are often used in medicinal chemistry and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, brominated pyridine derivatives can be synthesized using various methods . For example, 2-bromo-6-hydroxymethylpyridine and 2-bromo-6-chloromethylpyridine can be synthesized from 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds resulting from reactions involving pyridine and piperidine derivatives have been synthesized and evaluated for various biological activities. For instance, a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions led to the synthesis of compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020). These compounds showed moderate antifungal activity, with one compound exhibiting significant activity against Cryptococcus neoformans, suggesting potential research applications in developing antimicrobial agents.
Antimicrobial and Antiviral Activity
Another study synthesized and evaluated the antimicrobial and antiviral activities of benzimidazole derivatives, which are structurally related to the compound . While no significant antibacterial activity was found, some compounds showed promising antifungal and antiviral activities, indicating potential for further research as antifungal and antiviral agents (Sharma et al., 2009).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of bromophenol derivatives from reactions involving methanone compounds have been explored. These studies found that synthesized compounds exhibited effective antioxidant activities, suggesting research applications in the development of antioxidant agents (Çetinkaya et al., 2012).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds involving pyridine derivatives, which helps in understanding their chemical properties and potential applications in material science or pharmaceutical research. For example, the structure and molecular analysis of certain pyridine methanone derivatives have been carried out to understand their intermolecular interactions, potentially guiding the design of new materials or drugs (Lakshminarayana et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Danicopan , is the complement factor D . This factor plays a crucial role in the alternative pathway of the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism .
Mode of Action
Danicopan reversibly binds to complement factor D, thereby selectively inhibiting the alternative complement pathway . It prevents the formation of complement component C3 convertase (C3bBb), the generation of downstream effectors including C3 fragment opsonization, and the amplification of the terminal pathway .
Biochemical Pathways
By inhibiting the alternative complement pathway, Danicopan blocks the formation of C3 convertase, which is a crucial enzyme in the complement system. This inhibition prevents the generation of downstream effectors, including C3 fragment opsonization, and the amplification of the terminal pathway . This action can help to control conditions where the complement system is overactive, such as in paroxysmal nocturnal hemoglobinuria (PNH) .
Pharmacokinetics
It is known that the compound is administered orally . The approved oral dosage regimen in Japan for Danicopan is 150 mg three times daily with food, in addition to a complement C5 inhibitor (e.g. ravulizumab, eculizumab) .
Result of Action
The inhibition of the alternative complement pathway by Danicopan can effectively control the symptoms of PNH, a rare hematological disorder where terminal complement activation affects red and white blood cells and platelets, leading to intravascular hemolysis and a prothrombotic state . This action reduces the risks of thrombosis and organ damage associated with PNH .
Propiedades
IUPAC Name |
(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJUTMCUIUXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1415748.png)


![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)

![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)


![(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1415761.png)

![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)
![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)
